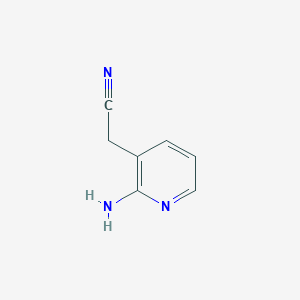

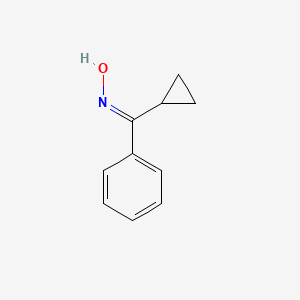

(E)-cyclopropyl(phenyl)methanone oxime

Vue d'ensemble

Description

Oximes are highly bioactive molecules with versatile uses in the medical sector . They are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . Oximes can be found in nature in plants and animals, but they are also obtained by chemical synthesis .

Synthesis Analysis

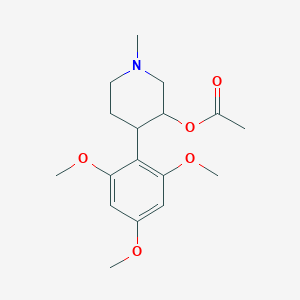

Oxime esters, which include compounds like “(E)-cyclopropyl(phenyl)methanone oxime”, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .

Molecular Structure Analysis

The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups . This feature, together with the high polarity of oxime groups, may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .

Chemical Reactions Analysis

Oxime derivatives show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . It has been shown that the oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product .

Applications De Recherche Scientifique

- Cyclic Nucleotide Phosphodiesterase Inhibition IBMP acts as a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE). PDE enzymes play a crucial role in regulating intracellular signaling pathways. By inhibiting PDE, IBMP can modulate cellular responses and potentially impact various physiological processes.

- In recent studies, oxime ethers (including IBMP ) have demonstrated antifungal properties. For instance:

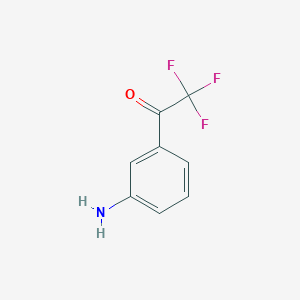

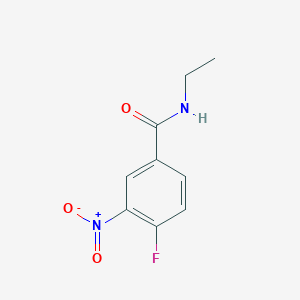

- Ridogrel , an oxime ether derivative of (E)-pyridin-3-yl(3-(trifluoromethyl)phenyl)methanone , serves as an orally active, potent inhibitor of thromboxane synthase . It also acts as a thromboxane A2 receptor antagonist . Thromboxane A2 plays a role in platelet aggregation and vasoconstriction .

- Oxime derivatives find applications in medicinal science due to their diverse properties. While specific examples related to (E)-cyclopropyl(phenyl)methanone oxime are not widely documented, the broader field of medicinal chemistry benefits from the versatility of oxime-based compounds .

- Oxime derivatives participate in coordination chemistry and exhibit analyte recognition capabilities. Their ability to form complexes with metal ions makes them valuable in designing molecular receptors and sensors. Investigating the coordination behavior of (E)-cyclopropyl(phenyl)methanone oxime could yield interesting insights .

Antifungal Activity

Thromboxane Synthase Inhibition

Medicinal Chemistry

Coordination Chemistry and Molecular Recognition

Mécanisme D'action

Propriétés

IUPAC Name |

(NE)-N-[cyclopropyl(phenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/b11-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNAYDOTXJROPF-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C(=N\O)/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-cyclopropyl(phenyl)methanone oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3118222.png)

![8-Chloropyrido[2,3-d]pyridazin-5(6h)-one](/img/structure/B3118273.png)

![5-Chloropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B3118280.png)